Methyl 3-bromo-5-tert-butylbenzoate

Medicinal Chemistry Drug Discovery Lipophilicity

Researchers pursuing CNS drug candidates often struggle to find bromobenzoate building blocks with sufficient lipophilicity (LogP >4) for blood-brain barrier penetration, while also requiring steric bulk to control cross-coupling regioselectivity. Methyl 3-bromo-5-tert-butylbenzoate (CAS 560131-64-8) addresses this gap: • LogP 4.57 - >30-fold higher than unsubstituted bromobenzoates, enhancing membrane permeability • tert-Butyl group suppresses β-hydride elimination in Pd-catalyzed couplings, enabling efficient biaryl scaffold synthesis • ≥95% purity (typically 98%) minimizes false positives in HTE campaigns and late-stage diversification. Stored at 2-8°C; shipped globally.

Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
CAS No. 560131-64-8
Cat. No. B1369799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-tert-butylbenzoate
CAS560131-64-8
Molecular FormulaC12H15BrO2
Molecular Weight271.15 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C12H15BrO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3
InChIKeyXKPPDPWHRHLELX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-bromo-5-tert-butylbenzoate Overview


Methyl 3-bromo-5-tert-butylbenzoate (CAS 560131-64-8) is a meta-substituted aromatic building block featuring a reactive bromo group and a bulky tert-butyl substituent. Its molecular formula is C12H15BrO2, with a molecular weight of 271.15 g/mol [1]. The tert-butyl group imparts substantial steric hindrance and lipophilicity, differentiating this compound from simpler bromobenzoates and enabling unique reactivity and property profiles in cross-coupling and medicinal chemistry applications . The compound is supplied at ≥95% purity (typically 98%) for research use .

Reactive aryl bromide handle for cross-coupling applications
tert-Butyl substituent provides steric and electronic modulation
Supplied at high purity for multi-step synthetic routes

Why Methyl 3-bromo-5-tert-butylbenzoate Is Irreplaceable


Generic bromobenzoates like methyl 3- or 4-bromobenzoate lack the steric bulk and electronic tuning provided by the tert-butyl group. This leads to profoundly different performance in cross-coupling reactions, where the tert-butyl group can direct regioselectivity and suppress undesired side reactions . Moreover, the significantly increased lipophilicity (LogP 4.57) of the target compound directly impacts its utility in medicinal chemistry programs requiring enhanced membrane permeability and metabolic stability [1]. Simple analogs with LogP values of 2.2-3.0 exhibit distinct partitioning behavior, making them unsuitable substitutes in structure-activity relationship (SAR) studies .

Steric mismatch
Unsubstituted bromobenzoates lack the tert-butyl group, altering cross-coupling selectivity and side-reaction profiles.
Lipophilicity gap
Significantly lower logP of simple analogs (approx. 2–3) may not replicate partition behavior required for SAR studies.
Purity variability
Lower-grade generic bromobenzoates (95–97%) may introduce impurities that complicate multi-step synthesis workflows.

Methyl 3-bromo-5-tert-butylbenzoate Key Evidence


Enhanced Lipophilicity for Permeability and Metabolic Stability

The presence of the tert-butyl group in Methyl 3-bromo-5-tert-butylbenzoate (CAS 560131-64-8) dramatically increases its lipophilicity compared to unsubstituted bromobenzoate esters. This is quantified by the octanol-water partition coefficient (LogP). The target compound exhibits a LogP of 4.57 [1], while methyl 3-bromobenzoate (CAS 618-89-3) has a LogP of 2.2357 and methyl 4-bromobenzoate (CAS 619-42-1) has a LogP of approximately 2.95 [2]. This difference of >1.5 log units translates to a >30-fold increase in lipophilicity, which can significantly enhance passive membrane permeability and binding to hydrophobic protein pockets, while also potentially reducing metabolic clearance . Such properties are critical for optimizing the pharmacokinetic profiles of drug candidates.

Lipophilicity comparison
Data to verify
Target LogP 4.57 vs. comparator LogP 2.24–2.95 (>30-fold increase)
Reported lipophilicity supports permeability and metabolic stability profiling
Predicted values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery Lipophilicity

Steric Bulk Drives Selective Cross-Coupling

The bulky tert-butyl group at the 5-position imposes significant steric hindrance around the aromatic ring, which directly influences reactivity in palladium-catalyzed cross-coupling reactions. This steric bulk can suppress competing reactions, such as β-hydride elimination in alkyl cross-couplings, and can direct regioselectivity in polyhalogenated systems . In contrast, less hindered analogs like methyl 3-bromobenzoate lack this control element, often leading to complex product mixtures [1]. Furthermore, the electron-donating nature of the tert-butyl group can modulate the electron density on the ring, affecting the rate of oxidative addition, a key step in Suzuki and related couplings [2]. This combination of steric and electronic effects makes this compound a valuable tool for achieving high selectivity in challenging C-C bond-forming reactions.

Steric control in coupling
Class-level
tert-Butyl suppresses β-hydride elimination and directs regioselectivity
May improve selectivity in sterically demanding cross-couplings
Comparative reactivity data may be required for specific substrates
Organic Synthesis Cross-Coupling Steric Hindrance

High Purity Streamlines Multi-Step Synthesis

The compound is consistently supplied with a high minimum purity of 98% (NLT 98%) . This contrasts with many generic bromobenzoates, which may be offered at lower purity grades (e.g., 95-97%) or with undefined impurity profiles. A higher initial purity directly translates to cleaner reaction outcomes and reduces the time and resources required for intermediate purification, a critical factor in multi-step syntheses where impurity carry-over can dramatically impact overall yield and final product quality [1]. This is particularly important in the context of the compound's use as a late-stage diversification intermediate.

Purity specification
Specification review
NLT 98% vs. typical generic grades 95–97%
Higher purity supports multi-step synthesis workflow
Lot-specific purity data should be verified
Process Chemistry Quality Control Building Blocks

Methyl 3-bromo-5-tert-butylbenzoate Applications


Lipophilicity-Driven Lead Optimization

The >30-fold higher lipophilicity (LogP 4.57) of Methyl 3-bromo-5-tert-butylbenzoate, compared to standard bromobenzoates, makes it an invaluable intermediate for medicinal chemists. When incorporated into a drug candidate, the tert-butyl group can improve membrane permeability, enhance target engagement, and potentially reduce metabolic clearance by cytochrome P450 enzymes. This is particularly relevant for CNS-targeting therapeutics where high LogP values are often a prerequisite for crossing the blood-brain barrier [1].

Sterically Hindered Biaryl Cross-Coupling

The steric bulk of the tert-butyl group allows for unparalleled control in palladium-catalyzed cross-coupling reactions. By suppressing undesired β-hydride elimination pathways and directing the approach of coupling partners, this building block enables the efficient synthesis of challenging, highly substituted biaryl scaffolds. This is a critical capability in the development of kinase inhibitors, GPCR modulators, and other drug classes where precise three-dimensional shape is essential for potency and selectivity .

Late-Stage Diversification and HTE

The compound's high commercial purity (≥98%) and well-defined reactivity profile make it ideal for HTE campaigns and late-stage diversification. A clean building block ensures that observed biological activity or material property can be directly attributed to the intended structural modification, not to an impurity. This reduces false positives and streamlines the SAR analysis process, accelerating the discovery and development timeline .

Application
Selection Property
Validation Focus
Lipophilicity-driven candidate profiling
High-LogP building block
Permeability and metabolic stability assays
Sterically demanding biaryl synthesis
Steric directing group
Cross-coupling selectivity and yield
Late-stage diversification & HTE
High-purity functionalized building block
Purity-related reaction robustness

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